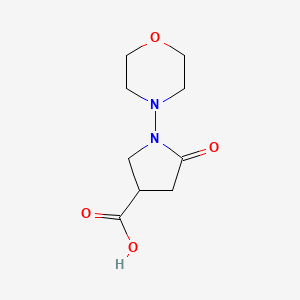

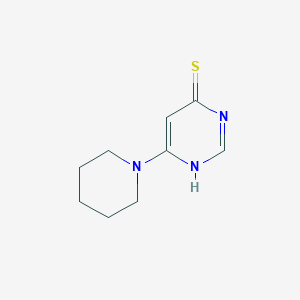

![molecular formula C12H15N3 B1419925 [(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine CAS No. 1177317-35-9](/img/structure/B1419925.png)

[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine

Overview

Description

The compound “2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde” is a heterocyclic compound with the molecular formula C12H12N2O . It’s used in proteomics research .

Synthesis Analysis

There are various methods for synthesizing pyrrole derivatives. For instance, N-pyridinyl pyrrolo esters can be synthesized using a simple strategy that involves removing the ester with the methylene group . Another method involves reacting α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Mass Spectrometry (MS). For example, the compound “2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde” has a molecular weight of 200.24 g/mol .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives can be monitored using techniques like Thin Layer Chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the compound “2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde” is a solid .Scientific Research Applications

Antimicrobial Applications : One study synthesized novel derivatives of a related compound, focusing on their antimicrobial activities. These derivatives showed good antibacterial and antifungal activity, which was attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Synthesis for Metabolic Studies : Another study synthesized N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a new antihypertensive agent, for metabolic studies. This synthesis was part of developing a potential PET ligand for in vivo imaging of CRF1 receptors (Kumar et al., 2003).

Antifungal Activity : A novel compound related to the one , isolated from the plant Datura metel L., showed significant in vitro activity against various fungal species, suggesting potential for developing new antimycotic drugs (Dabur et al., 2005).

Inhibition of Steel Corrosion : A study investigated the influence of pyridine-pyrazole compounds, including derivatives of the compound , on the corrosion inhibition of steel in hydrochloric acid solution. These compounds, particularly the pyridine-pyrazole derivatives, showed good inhibition efficiency (Bouklah et al., 2005).

Potential in Cancer Treatment : Research into pendant arm-pyridyltetrazole copper(II) complexes, which included derivatives of the compound, explored their DNA binding/cleavage activity and cytotoxic studies, showing potential in cancer treatment (Mustafa et al., 2015).

Safety And Hazards

Future Directions

The future directions in the field of pyrrole derivatives involve the development of new synthesis methods and the exploration of their pharmacological effects . For example, TAK-438 has been selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

properties

IUPAC Name |

(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12/h3-6,8H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDPDRLUVBOFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

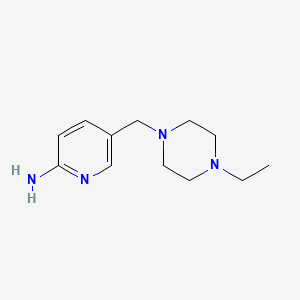

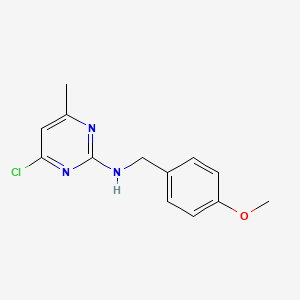

![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)

![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B1419848.png)

![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)

![1-[4-(Pyrrolidin-1-yl)phenyl]guanidine](/img/structure/B1419854.png)

![{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419857.png)

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419858.png)

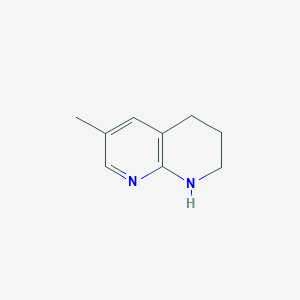

![4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419859.png)